molecular formula C16H13N3O3 B6001443 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B6001443
M. Wt: 295.29 g/mol
InChI Key: BVLBWZASOFOTSK-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action, which makes it an attractive candidate for further investigation.

Mechanism of Action

1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action is unique and not yet fully understood. It is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use as an anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration of this compound for use in laboratory experiments.

Future Directions

There are numerous future directions for research on 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to fully understand this compound's mechanism of action and to determine its potential use in the treatment of other diseases. Finally, research is needed to determine the optimal dosage and concentration of this compound for use in laboratory experiments.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid. This reaction produces this compound in good yield and purity, making it a viable option for laboratory use.

Scientific Research Applications

1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-4-6-12(7-5-10)19-15(21)13(14(20)18-16(19)22)9-11-3-2-8-17-11/h2-9,21H,1H3,(H,18,20,22)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLBWZASOFOTSK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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